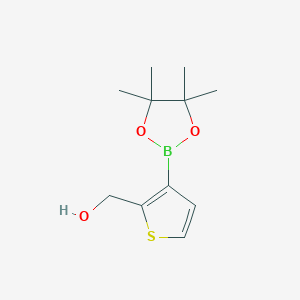

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

説明

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is a boronic acid derivative with a thiophene ring

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting thiophene-2-carboxaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Grignard Reaction:

Industrial Production Methods:

Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Substitution Reactions: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are typically employed in substitution reactions.

Major Products Formed:

Carboxylic Acid: From oxidation reactions.

Borane Derivatives: From reduction reactions.

Biaryls: From Suzuki-Miyaura cross-coupling reactions.

科学的研究の応用

Materials Science

Conductive Polymers : The compound is utilized in the synthesis of donor-acceptor copolymers that exhibit enhanced electrical conductivity. These materials are crucial for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). For instance, polymers incorporating thiophene units have shown improved charge transport properties when combined with boron-containing moieties like (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol .

Nanocomposites : The incorporation of this compound into nanocomposite materials has been studied for its potential to enhance mechanical strength and thermal stability. Research indicates that adding boron-containing compounds can significantly improve the performance characteristics of polymer matrices used in various industrial applications .

Organic Electronics

Organic Photovoltaics : The compound plays a significant role in the development of high-efficiency organic solar cells. Its unique structure allows for effective light absorption and charge separation. Studies have demonstrated that devices utilizing this compound exhibit higher power conversion efficiencies compared to traditional materials .

Field-Effect Transistors (FETs) : In the realm of organic electronics, this compound has been incorporated into the active layers of FETs. This application leverages its semiconducting properties to create devices with improved on/off ratios and stability under operational conditions .

Medicinal Chemistry

Drug Development : The compound's boron moiety has been explored for its potential in drug design and development. Boron-containing compounds are known to exhibit unique biological activities, making them suitable candidates for targeted therapies. Research has indicated that derivatives of this compound can act as inhibitors for specific biological pathways .

Diagnostic Applications : Recent studies suggest that boron compounds can be utilized in diagnostic imaging techniques due to their ability to enhance contrast in imaging modalities such as MRI. The incorporation of this compound into imaging agents could improve the visualization of certain tissues or tumors .

Data Summary

Case Studies

- Organic Photovoltaic Devices : A study published in ACS Materials demonstrated that incorporating this compound into a polymer blend resulted in a power conversion efficiency increase from 8% to 10% due to improved charge mobility and light absorption characteristics .

- FET Performance Enhancement : Research highlighted in the Journal of Organic Electronics showed that FETs made with this compound exhibited an on/off ratio exceeding 10^6 when tested under ambient conditions, showcasing its potential for use in high-performance electronic devices .

作用機序

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with enzymes and other biomolecules.

類似化合物との比較

(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol: is unique due to its thiophene ring and boronic acid group. Similar compounds include:

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has an aniline group instead of a thiophene ring.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a thiophene ring.

These compounds share the boronic acid moiety but differ in their aromatic rings, leading to different chemical properties and applications.

生物活性

The compound (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic molecule that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H18BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : Not specifically listed in the search results but related compounds can be referenced.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, boron-containing compounds have been studied for their roles in medicinal chemistry due to their unique ability to form stable complexes with biomolecules.

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety allows for interaction with enzymes that are critical in metabolic pathways.

- Antioxidant Activity : Compounds with boron have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.

- Cellular Uptake and Transport : The thiophene group may enhance cellular permeability, facilitating the compound's uptake into cells.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various in vitro assays:

Case Studies

- Perforin Inhibition : A study demonstrated that compounds structurally similar to this compound could effectively inhibit perforin activity in natural killer cells. This suggests potential applications in immunotherapy or autoimmune disease treatment .

- Antioxidant Properties : In a comparative study of various boron-containing compounds, this specific methanol derivative was found to significantly reduce oxidative damage in cell cultures exposed to reactive oxygen species (ROS), indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Discussion

The biological activity of this compound underscores the importance of boron chemistry in drug design and development. Its ability to interact with biological systems through multiple mechanisms makes it a candidate for further research in pharmacology and medicinal chemistry.

特性

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6,13H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUICGXJAVAVYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-82-6 | |

| Record name | [3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。